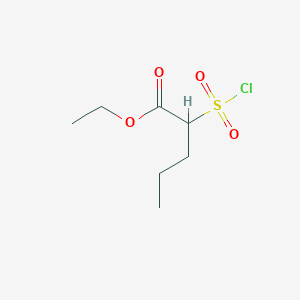

Ethyl 2-(chlorosulfonyl)pentanoate

Description

Ethyl 2-(chlorosulfonyl)pentanoate is an organosulfur compound featuring a pentanoate ester backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the 2-position. This functional group confers significant reactivity, making the compound valuable in organic synthesis, particularly as an intermediate for sulfonamide formation or electrophilic substitutions.

Properties

Molecular Formula |

C7H13ClO4S |

|---|---|

Molecular Weight |

228.69 g/mol |

IUPAC Name |

ethyl 2-chlorosulfonylpentanoate |

InChI |

InChI=1S/C7H13ClO4S/c1-3-5-6(13(8,10)11)7(9)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

UULXWMAWSZFCGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)pentanoate can be synthesized through the reaction of ethyl pentanoate with chlorosulfonic acid. The reaction typically involves the following steps:

Reaction Setup: Ethyl pentanoate is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.

Stirring and Monitoring: The reaction mixture is stirred and monitored until the reaction is complete, usually indicated by the cessation of gas evolution.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)pentanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form ethyl 2-(sulfonyl)pentanoate.

Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Substitution: Various sulfonamide or sulfonate esters.

Reduction: Ethyl 2-(sulfonyl)pentanoate.

Hydrolysis: 2-(Chlorosulfonyl)pentanoic acid.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)pentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)pentanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, introducing sulfonyl groups into target molecules.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: Likely C₇H₁₁ClO₄S (based on IUPAC nomenclature rules).

- Functional Groups : Ester (-COOEt) and chlorosulfonyl (-SO₂Cl).

- Synthesis: Similar pentanoate esters are synthesized via acid-catalyzed esterification (e.g., using Dean-Stark traps for water removal) or through nucleophilic substitution reactions involving chlorosulfonyl precursors .

Comparison with Structurally Similar Compounds

Ethyl Pentanoate (CAS 539-82-2)

Molecular Formula : C₇H₁₄O₂

Functional Groups : Simple ester (-COOEt).

Key Differences :

- Reactivity: Lacks the chlorosulfonyl group, making it less electrophilic. Ethyl pentanoate is primarily used as a flavoring agent or solvent, whereas the chlorosulfonyl derivative is reactive in sulfonation or cross-coupling reactions.

- Spectral Data :

Ethyl 5-(Hydroxyphenyl)Pentanoate Derivatives

Examples: Ethyl 5-(2/3/4-hydroxyphenyl)pentanoate (, Items 9–11) Molecular Formula: C₁₃H₁₆O₃ (varies with substitution). Functional Groups: Ester and hydroxyphenyl (-C₆H₄OH). Key Differences:

- Reactivity: The phenolic -OH group enables hydrogen bonding and participation in redox reactions, unlike the chlorosulfonyl group, which is electrophilic and prone to nucleophilic attack.

- Applications : Hydroxyphenyl derivatives are explored in pharmaceutical intermediates (e.g., antioxidant or anti-inflammatory agents), whereas the chlorosulfonyl analog may serve as a sulfonating reagent .

Ethyl 5-Oxo-5-[2-(Thiomorpholinomethyl)Phenyl]Pentanoate (CAS 898782-62-2)

Molecular Formula: C₁₉H₂₅NO₄S Functional Groups: Ester, ketone, and thiomorpholine. Key Differences:

- Complexity : The thiomorpholine moiety introduces heterocyclic reactivity (e.g., coordination with metals or enzyme inhibition). In contrast, the chlorosulfonyl group is a simpler electrophile.

2-(2-Methoxyethoxy)-Ethyl 2-(Chlorosulfonyl)-Benzoate

Molecular Formula : C₁₂H₁₅ClO₆S (inferred from ).

Functional Groups : Chlorosulfonyl, ester, and methoxyethoxy side chain.

Key Differences :

- Solubility: The methoxyethoxy chain enhances hydrophilicity, unlike the aliphatic pentanoate chain, which is more lipophilic.

- Applications: The benzoate backbone is aromatic, enabling π-π interactions in molecular docking studies, whereas the pentanoate chain offers flexibility in aliphatic environments .

Data Table: Structural and Functional Comparison

Research Findings and Insights

- Reactivity Trends: The chlorosulfonyl group in this compound enhances electrophilicity compared to simple esters, enabling reactions with amines (to form sulfonamides) or alcohols (to generate sulfonate esters) .

- Synthetic Utility: Chlorosulfonyl pentanoates may serve as intermediates in drug design, analogous to how quinazolinone-pentanoate hybrids are used in enantioselective synthesis (, Figure 8).

Biological Activity

Ethyl 2-(chlorosulfonyl)pentanoate is a sulfonyl-containing compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antichlamydial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula and is characterized by the presence of a chlorosulfonyl group, which is known to influence its reactivity and biological interactions. The structure can be represented as follows:

- Molecular Structure :

Antimicrobial Activity

Research indicates that compounds with sulfonyl groups often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. This disruption leads to cell lysis and death.

Case Studies

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | Significant inhibition observed |

| Chlamydia trachomatis | Not directly tested | Related compounds showed efficacy |

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antichlamydial Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate | Effective | Low toxicity observed |

| Related Sulfonamide Compounds | High | Variable | Moderate toxicity |

Research Findings

Recent investigations into the biological activities of sulfonamide derivatives highlight the importance of structure-activity relationships (SAR). The effectiveness of this compound may be enhanced through modifications to its chemical structure, particularly concerning the chlorosulfonyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.